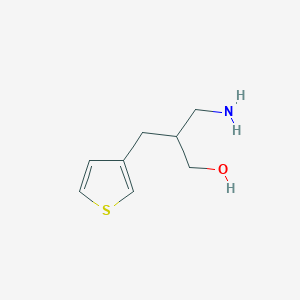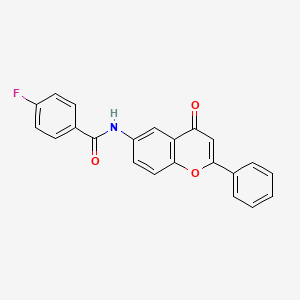![molecular formula C15H11BrN2O2 B2816241 N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-37-5](/img/structure/B2816241.png)
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a compound that belongs to a class of molecules known as pyridine derivatives . Pyridine derivatives are known for their diverse biological activities and are an essential core in the chemical structure of a variety of approved drugs .
Synthesis Analysis
The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione which is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed chemically by their preparations with other pathways and their spectral data . For instance, the structure of “3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide” was confirmed by its IR spectrum .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . This reaction affords the corresponding chalcone which is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by their spectral data . For instance, “3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide” is a yellow solid with a melting point of 230–232 °C .Applications De Recherche Scientifique
Heterocyclic Synthesis
Research has focused on synthesizing heterocyclic compounds for various applications. For example, the synthesis of thio-substituted ethyl nicotinate derivatives underwent cyclization to thieno[2,3-b]pyridines, showing the versatility of related compounds in generating new heterocyclic frameworks with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted reactions highlighted the efficiency of modern techniques in creating compounds with valuable biological activities (Youssef, Azab, & Youssef, 2012).
Biological Activities
Novel compounds synthesized from related chemical structures have shown promising biological activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and significant in vitro and in vivo antiprotozoal activities (Ismail et al., 2004). Another study synthesized novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase agents, further indicating the therapeutic potential of these compounds (Rahmouni et al., 2016).
Coordination Polymers
Research into the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers containing angular dipyridyl ligands bearing amide spacers showcases the potential of these compounds in designing new materials with interesting properties (Yeh et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNVPXOLJDQTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

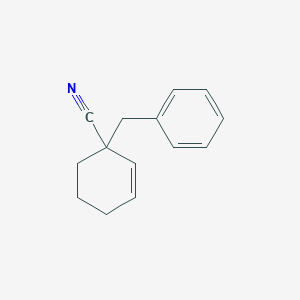
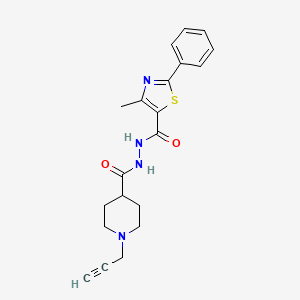
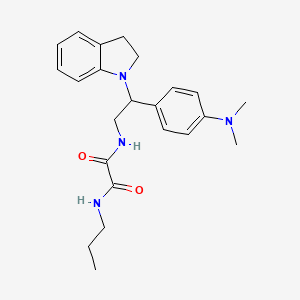
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)
![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)
![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)
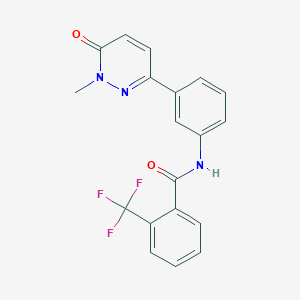
![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)
